molecular formula C23H23N3O4 B12170426 3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone

3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone

Cat. No.: B12170426
M. Wt: 405.4 g/mol
InChI Key: RYOAABGOTYCKBV-UHFFFAOYSA-N
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Description

3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone is a complex organic compound that features a unique combination of structural motifs, including a benzodioxepin ring, an indole moiety, and a piperazine linker

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodioxepin Ring: This can be achieved through the cyclization of appropriate dihydroxybenzene derivatives with suitable dihalides under basic conditions.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis or other established methods.

    Piperazine Linker Formation: The piperazine ring is introduced through nucleophilic substitution reactions involving piperazine and suitable electrophiles.

    Coupling Reactions: The final step involves coupling the benzodioxepin, indole, and piperazine fragments using peptide coupling reagents such as EDCI or DCC in the presence of a base like DIPEA.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield, purity, and scalability. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like PCC or DMP to introduce carbonyl functionalities.

    Reduction: Reduction reactions using agents like NaBH4 or LiAlH4 can reduce carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can be performed on the piperazine ring using alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: PCC (Pyridinium chlorochromate), DMP (Dess-Martin periodinane)

    Reduction: NaBH4 (Sodium borohydride), LiAlH4 (Lithium aluminium hydride)

    Substitution: Alkyl halides, sulfonates

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects.

    Pharmacology: The compound can be studied for its interactions with biological targets, such as receptors and enzymes.

    Materials Science: Its unique structural features make it a candidate for developing new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone involves its interaction with molecular targets such as receptors or enzymes. The indole moiety can engage in π-π stacking interactions, while the piperazine ring can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)benzoic acid
  • 3,4-Dihydro-2H-1,5-benzodioxepine-7-thiol
  • 4-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)butanoic acid

Uniqueness

3,4-dihydro-2H-1,5-benzodioxepin-7-yl[4-(1H-indol-3-ylcarbonyl)piperazin-1-yl]methanone is unique due to its combination of a benzodioxepin ring, an indole moiety, and a piperazine linker. This structural combination is not commonly found in other compounds, making it a valuable scaffold for drug design and materials science research.

Properties

Molecular Formula

C23H23N3O4

Molecular Weight

405.4 g/mol

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-7-yl-[4-(1H-indole-3-carbonyl)piperazin-1-yl]methanone

InChI

InChI=1S/C23H23N3O4/c27-22(16-6-7-20-21(14-16)30-13-3-12-29-20)25-8-10-26(11-9-25)23(28)18-15-24-19-5-2-1-4-17(18)19/h1-2,4-7,14-15,24H,3,8-13H2

InChI Key

RYOAABGOTYCKBV-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2)C(=O)N3CCN(CC3)C(=O)C4=CNC5=CC=CC=C54)OC1

Origin of Product

United States

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